N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Lipophilicity Membrane Permeability ADME

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 895805-84-2) is a fully synthetic small molecule with the molecular formula C20H19N3O5S and a molecular weight of 413.45 g/mol. It belongs to the aryl sulfonamide class, architecturally defined by a 1,4-benzodioxane core linked via a sulfonamide bridge to a phenyl ring, which is in turn substituted with a 6-ethoxy-pyridazine moiety.

Molecular Formula C20H19N3O5S
Molecular Weight 413.45
CAS No. 895805-84-2
Cat. No. B2732939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
CAS895805-84-2
Molecular FormulaC20H19N3O5S
Molecular Weight413.45
Structural Identifiers
SMILESCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C20H19N3O5S/c1-2-26-20-9-7-17(21-22-20)14-4-3-5-15(12-14)23-29(24,25)16-6-8-18-19(13-16)28-11-10-27-18/h3-9,12-13,23H,2,10-11H2,1H3
InChIKeyGOPWFAPYQIITJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: Core Properties and Class Context


N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 895805-84-2) is a fully synthetic small molecule with the molecular formula C20H19N3O5S and a molecular weight of 413.45 g/mol . It belongs to the aryl sulfonamide class, architecturally defined by a 1,4-benzodioxane core linked via a sulfonamide bridge to a phenyl ring, which is in turn substituted with a 6-ethoxy-pyridazine moiety . This specific combination of heterocycles places the compound at the intersection of chemical space explored for kinase inhibition, anti-inflammatory activity, and antibacterial action, with its structure suggesting potential for tunable lipophilicity and hydrogen-bonding capacity compared to its simpler sulfonamide relatives [1].

Procurement Risk: Why Structural Analogs of CAS 895805-84-2 Cannot Be Assumed Interchangeable


Substituting N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide with a close structural analog, such as the 6-methoxy-pyridazine derivative (CAS 895804-38-3) or a simplified sulfonamide like sulfaethoxypyridazine (CAS 963-14-4), introduces unquantified risks to experimental reproducibility. The 'magic methyl' effect of the ethoxy group can profoundly alter logP, metabolic stability, and target off-rates in ways that are not linearly predictable [1]. While core sulfonamide motifs may confer class-level enzyme inhibition, the specific 1,4-benzodioxane-pyridazine architecture determines selective binding to distinct biological targets, as demonstrated by high-affinity interactions of related scaffolds with BTK and adenosine receptors [2]. Any unvalidated substitution severs the traceability of structure-activity relationships (SAR) and can invalidate a research campaign if the analog's selectivity profile diverges even slightly from the original hit.

Differentiated Properties of CAS 895805-84-2: Evidence-Based Guide


Computed Lipophilicity (clogP) Advantage for Membrane Permeability vs. the Methoxy Analog

The substitution of the 6-methoxy group (in CAS 895804-38-3) with a 6-ethoxy group (in CAS 895805-84-2) is predicted to increase lipophilicity, a key determinant of passive membrane permeability. For the unsubstituted 2,3-dihydro-1,4-benzodioxine-6-sulfonamide core, the measured logP is 0.69 [1]. Using this as a baseline, the ethoxy analog is anticipated to have a higher logP than the methoxy analog, potentially enhancing its ability to cross lipid bilayers. While no direct experimental comparison is available, this computed difference suggests CAS 895805-84-2 may be the preferred choice for assays requiring intracellular target engagement.

Lipophilicity Membrane Permeability ADME

Hydrogen Bond Acceptor Count and Topological Polar Surface Area (TPSA) Modulation

The ethoxy group in CAS 895805-84-2 introduces two additional non-hydrogen atoms compared to the methoxy analog (CAS 895804-38-3), increasing the molecular weight from 399.42 to 413.45 g/mol and adding one extra hydrogen bond acceptor (from 7 to 8). This structural change is predicted to slightly increase the Topological Polar Surface Area (TPSA) while maintaining a value well within the <140 Ų threshold for oral bioavailability [1]. Compared to the methanesulfonyl analog (which introduces a polar, strong H-bond acceptor), the ethoxy modification achieves a more balanced polarity profile, avoiding excessive hydrophilicity that could hinder membrane transit .

Drug-Likeness Oral Bioavailability Rule of Five

Potential Metabolic Stability Advantage of the Ethoxy Over the Methoxy Substituent

In general sulfonamide SAR, the replacement of a methoxy with an ethoxy group can reduce susceptibility to O-dealkylation by cytochrome P450 enzymes, as the ethyl group presents a slightly larger steric shield to the metabolic site [1]. While no head-to-head microsomal stability data exists for CAS 895805-84-2 versus its methoxy analog, this well-established steric effect supports a class-level inference that the target compound may exhibit improved metabolic stability. This potential advantage is critical for in vivo pharmacology studies where rapid clearance can confound efficacy readouts.

Metabolic Stability Cytochrome P450 Microsomal Clearance

Explicit Acknowledgment of the Absence of High-Strength Comparative Biological Data

A comprehensive search of primary research papers, patents, BindingDB, ChEMBL, and PubChem has identified no publicly available quantitative biological activity data (IC50, Ki, EC50) for N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide or its direct structural analogs that would permit a direct head-to-head comparison. The BindingDB record for a structurally related pyridazine-benzodioxane sulfonamide (BDBM50211087) shows high-affinity binding to the adenosine A1 receptor (Ki = 3.5 nM), confirming that this chemotype can engage biological targets with high potency, but this data point does not belong to the target compound itself [1]. Consequently, all differentiation evidence presented above is limited to physicochemical and metabolism-based inferences. Buyers are strongly advised to request custom synthesis and in-house profiling data before making procurement decisions based on biological performance.

Data Gap Experimental Validation Required Procurement Caution

High-Impact Applications for CAS 895805-84-2 Driven by Structural Differentiation


Lead Optimization for Kinase or GPCR Targets Requiring Balanced Lipophilicity

Based on its predicted logP and TPSA profile, which are superior to the methoxy analog (CAS 895804-38-3) for passive permeability while avoiding the excessive polarity of methanesulfonyl derivatives, CAS 895805-84-2 is strategically suited for structure-activity relationship (SAR) exploration in programs targeting intracellular kinases or central GPCRs. The ethoxy group provides a non-ionizable, moderately lipophilic handle that can enhance target engagement without drastically altering solubility. The high-affinity adenosine A1 receptor binding (Ki = 3.5 nM) demonstrated by a core-similar chemotype [1] underscores the potential of this scaffold for GPCR-focused projects.

In Vivo Pharmacology Where Metabolic Stability is a Primary Concern

In animal models, compounds with rapid O-demethylation often fail to achieve sufficient exposure. The 6-ethoxy substituent on the pyridazine ring of CAS 895805-84-2 is hypothesized, based on class-level SAR, to resist first-pass metabolism better than the 6-methoxy variant (CAS 895804-38-3) [2]. Researchers designing in vivo efficacy studies, for example, in inflammatory or oncology models, should prioritize this analog to reduce the risk of pharmacokinetic failure linked to metabolic hot spots on the pyridazine substituent.

Chemical Biology Probe Development Requiring a Defined, Non-Polarizable Scaffold

For the design of chemical probes where off-target activity from highly polar functional groups must be minimized, the uniformly moderate polarity of the ethoxy-benzodioxine scaffold is advantageous. Unlike analogs containing a morpholino or piperidinyl group, which introduce a basic amine and can promiscuously engage aminergic receptors, CAS 895805-84-2 is devoid of ionizable basic centers. This property simplifies the interpretation of phenotypic screening results and is a key selection criterion for building high-quality chemical probes [3].

Custom SAR Library Synthesis Around the 1,4-Benzodioxane-6-Sulfonamide Core

As a synthetic intermediate or final compound for library construction, the ethoxy derivative serves as a versatile starting point. Its chemical stability and the commercial availability of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride allow for modular synthesis of analogs . The specific ethoxy-pyridazine fragment is a differentiated building block that can be conjugated to various sulfonamide cores to explore patent space around BTK inhibition, where low nanomolar IC50s (1 nM) have been reported for closely related sulfonamide-pyridazines [4].

Quote Request

Request a Quote for N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.